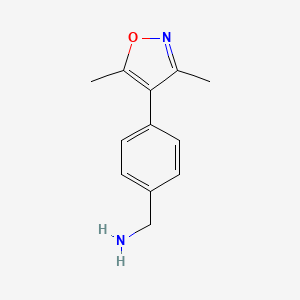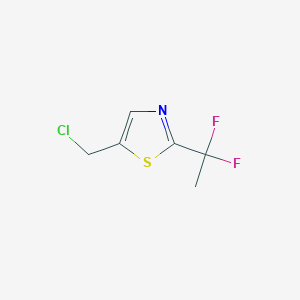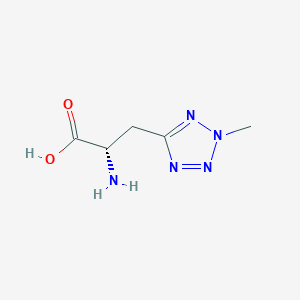
(S)-2-Amino-3-(2-methyl-2H-tetrazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid: is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino acid backbone with a tetrazole ring, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Amino Acid Backbone: The amino acid backbone can be prepared through standard peptide synthesis techniques, involving the protection and deprotection of functional groups.
Coupling Reaction: The final step involves coupling the tetrazole ring with the amino acid backbone using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Various substituted tetrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein folding due to its amino acid backbone. It may also serve as a probe for investigating cellular uptake mechanisms.
Medicine
In medicine, (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid has potential applications as a drug candidate. Its tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: A phenethylamine derivative used as a precursor for the synthesis of other organic compounds.
Amiodarone Related Compound H: A compound related to amiodarone, used in pharmaceutical research.
Uniqueness
(2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to its combination of an amino acid backbone and a tetrazole ring. This structure imparts distinct chemical properties, such as enhanced stability and bioisosteric potential, making it a valuable compound for various scientific applications.
特性
分子式 |
C5H9N5O2 |
|---|---|
分子量 |
171.16 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2-methyltetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H9N5O2/c1-10-8-4(7-9-10)2-3(6)5(11)12/h3H,2,6H2,1H3,(H,11,12)/t3-/m0/s1 |
InChIキー |
KPLDEWICBOIBAF-VKHMYHEASA-N |
異性体SMILES |
CN1N=C(N=N1)C[C@@H](C(=O)O)N |
正規SMILES |
CN1N=C(N=N1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


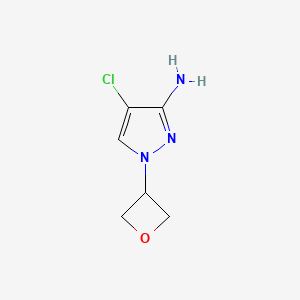

![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
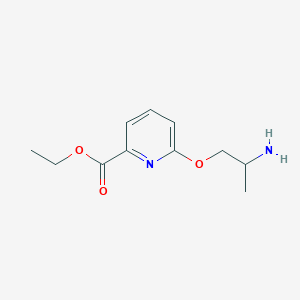
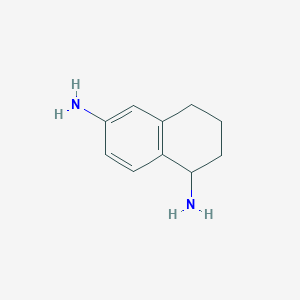


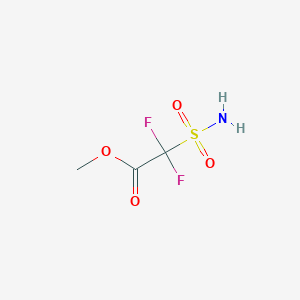
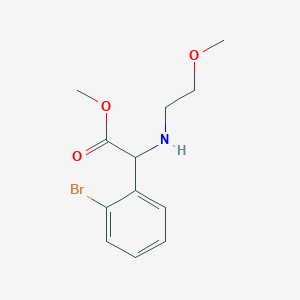
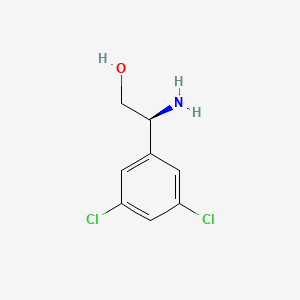
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)
